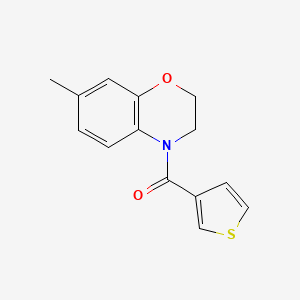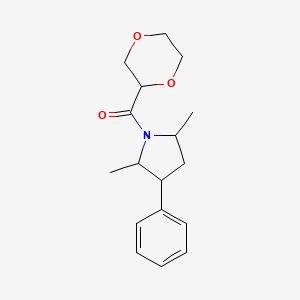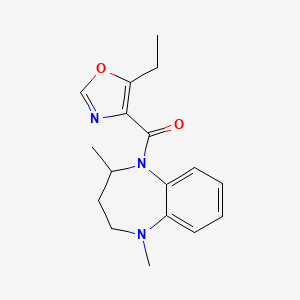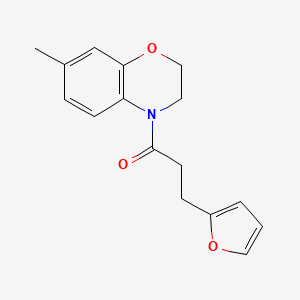
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one, also known as FM-BZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various cellular processes, such as inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes involved in these processes. Additionally, this compound has been found to exhibit anti-microbial activity against various bacterial strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one. One potential direction is the development of this compound-based materials with novel properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug discovery and catalysis should be explored.
Synthesis Methods
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one can be synthesized through a multi-step process that involves the condensation of furan-2-carbaldehyde and 7-methyl-2,3-dihydro-1,4-benzoxazine-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with propionyl chloride.
Scientific Research Applications
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, this compound has been used as a ligand in various metal-catalyzed reactions.
properties
IUPAC Name |
3-(furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-6-14-15(11-12)20-10-8-17(14)16(18)7-5-13-3-2-9-19-13/h2-4,6,9,11H,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIEWFCUSWWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)
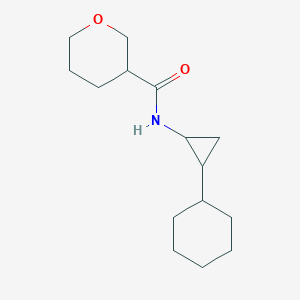
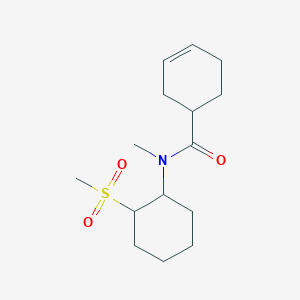



![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
